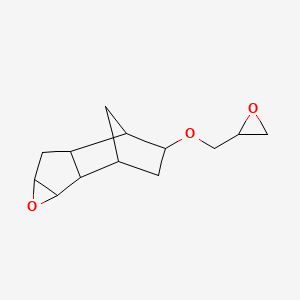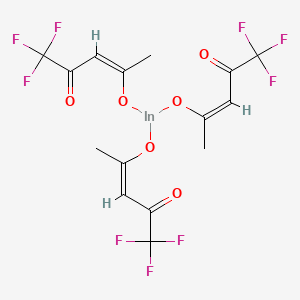
Indium(III) trifluoroacetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium(III) trifluoroacetylacetonate is a coordination compound with the chemical formula C15H12F9InO6 . It is a metal-organic complex where indium is coordinated with trifluoroacetylacetonate ligands. This compound is known for its stability and is widely used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium(III) trifluoroacetylacetonate can be synthesized through the reaction of indium(III) chloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The general reaction is as follows:
InCl3+3CF3COCH2COCH3→In(CF3COCHCOCH3)3+3HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Indium(III) trifluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indium oxide.
Reduction: It can be reduced to lower oxidation states of indium.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligand exchange reactions often occur in the presence of other ligands and solvents like ethanol or acetone.
Major Products:
Oxidation: Indium oxide (In2O3)
Reduction: Lower oxidation state indium complexes
Substitution: New indium complexes with different ligands.
Applications De Recherche Scientifique
Indium(III) trifluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of indium-containing compounds and materials.
Biology: Employed in the study of biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of thin films and coatings, particularly in the field of electronics and optoelectronics
Mécanisme D'action
The mechanism of action of indium(III) trifluoroacetylacetonate involves its ability to form stable complexes with various ligands. This stability is due to the strong coordination bonds between indium and the trifluoroacetylacetonate ligands. In biological systems, it can interact with biomolecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and the nature of the interacting biomolecules .
Comparaison Avec Des Composés Similaires
- Indium(III) acetylacetonate
- Indium(III) trifluoromethanesulfonate
- Indium(III) chloride
Comparison: Indium(III) trifluoroacetylacetonate is unique due to the presence of trifluoroacetylacetonate ligands, which provide enhanced stability and reactivity compared to other indium complexes. For example, indium(III) acetylacetonate lacks the fluorine atoms, resulting in different chemical properties and reactivity. Indium(III) trifluoromethanesulfonate, on the other hand, has different ligands, leading to variations in its applications and behavior in chemical reactions .
Propriétés
Formule moléculaire |
C15H12F9InO6 |
|---|---|
Poids moléculaire |
574.05 g/mol |
Nom IUPAC |
(Z)-4-bis[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b3*3-2-; |
Clé InChI |
JSFSIUKMFCYGBL-IQMQLBNYSA-K |
SMILES isomérique |
C/C(=C/C(=O)C(F)(F)F)/O[In](O/C(=C\C(=O)C(F)(F)F)/C)O/C(=C\C(=O)C(F)(F)F)/C |
SMILES canonique |
CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


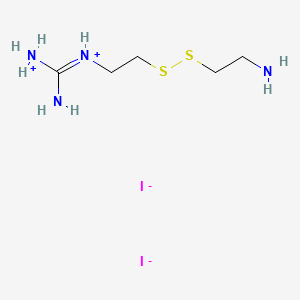
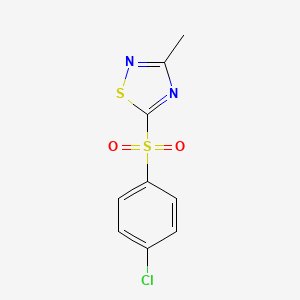
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)
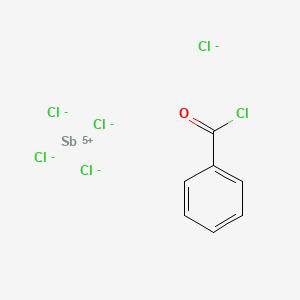
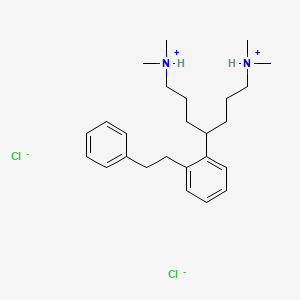

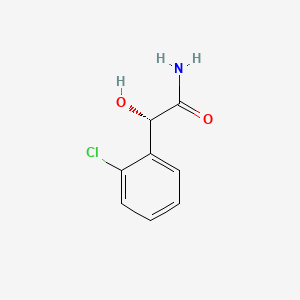



![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)
